molecular formula C11H16N2 B11760560 1-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-amine

1-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-amine

Cat. No.: B11760560
M. Wt: 176.26 g/mol
InChI Key: MOCCSXHSLVSNFG-UHFFFAOYSA-N
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Description

1-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-amine is a heterocyclic compound that belongs to the class of benzazepines. This compound is characterized by a seven-membered ring containing nitrogen, which is fused to a benzene ring. The presence of the amine group at the 3-position and a methyl group at the 1-position further defines its structure. Benzazepines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzylamine with methyl acrylate followed by cyclization can yield the desired compound. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: N-oxides.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzazepine derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It has been investigated for its potential as a ligand in receptor binding studies, particularly in the context of neurotransmitter receptors.

    Medicine: The compound exhibits promising pharmacological properties, including potential use as an antidepressant, anxiolytic, and antipsychotic agent.

    Industry: It is used in the development of novel materials and as a building block in the synthesis of advanced polymers.

Mechanism of Action

The mechanism of action of 1-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to neurotransmitter receptors, modulating their activity and influencing neurotransmission. This interaction can lead to changes in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are implicated in mood regulation and cognitive functions. The exact molecular pathways involved may vary depending on the specific receptor subtype and the context of its application.

Comparison with Similar Compounds

1-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-amine can be compared with other similar compounds to highlight its uniqueness:

    2,3,4,5-Tetrahydro-1H-benzo[b]azepine: Lacks the methyl group at the 1-position, which may influence its biological activity and receptor binding affinity.

    1-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine: Contains an additional nitrogen atom in the ring, leading to different pharmacological properties.

    3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one:

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

1-methyl-2,3,4,5-tetrahydro-1-benzazepin-3-amine

InChI

InChI=1S/C11H16N2/c1-13-8-10(12)7-6-9-4-2-3-5-11(9)13/h2-5,10H,6-8,12H2,1H3

InChI Key

MOCCSXHSLVSNFG-UHFFFAOYSA-N

Canonical SMILES

CN1CC(CCC2=CC=CC=C21)N

Origin of Product

United States

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